3-クロロイソキノリン-4-カルボン酸

説明

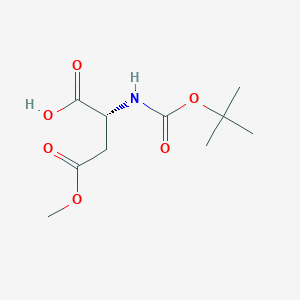

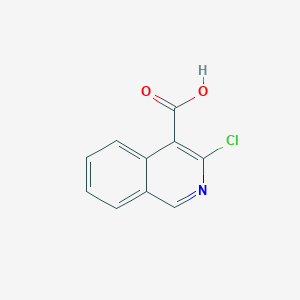

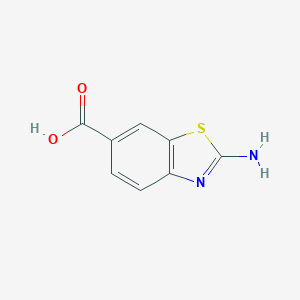

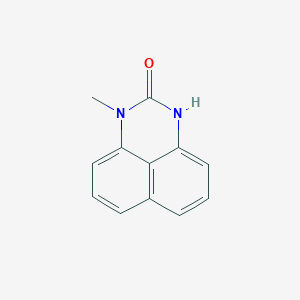

3-Chloroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is a solid powder at room temperature .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including 3-Chloroisoquinoline-4-carboxylic acid, has been a subject of research. The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline-4-carboxylic acid consists of a quinoline core with a chlorine atom at the 3rd position and a carboxylic acid group at the 4th position .Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical and Chemical Properties Analysis

3-Chloroisoquinoline-4-carboxylic acid has a molecular weight of 207.61 . It is a solid powder at room temperature . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 291.8±13.0 °C at 760 mmHg, and a flash point of 158.0±5.4 °C .科学的研究の応用

有機合成

3-クロロイソキノリン-4-カルボン酸を含むカルボン酸は、有機合成において重要な役割を果たします . それらは、置換、脱離、酸化、カップリングなどのさまざまな有機反応に関与しています . これらの反応において、それらの高い極性構造は活発な参加者となっています .

ナノテクノロジー

ナノテクノロジーの分野では、カルボン酸は、金属ナノ粒子やカーボンナノ構造体の分散と組み込みを促進するための表面改質剤として使用されます . これは、3-クロロイソキノリン-4-カルボン酸にも適用できる可能性があります。

ポリマー

カルボン酸は、ポリマーおよび生体ポリマーの製造に使用されます . それらは、モノマー、添加剤、触媒などとして機能することができます . そのユニークな構造から、3-クロロイソキノリン-4-カルボン酸は、新規ポリマーの合成に使用できる可能性があります。

表面改質

カルボン酸は、超音波照射によって、多層カーボンナノチューブ(MWCNT)の表面改質を支援することができます . これは、ポリマーナノ材料の製造に応用されています .

医薬品および製薬

カルボン酸とその誘導体は、医薬品の製造に使用されます . 3-クロロイソキノリン-4-カルボン酸のこの分野における具体的な用途は言及されていませんが、そのユニークな構造から、薬物合成に使用できる可能性があります。

フリーラジカルスカベンジング

作用機序

Target of Action

3-Chloroisoquinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, which has been evaluated as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the hydrolysis of phosphate esters, playing a crucial role in various biological processes such as bone mineralization, lipid metabolism, and signal transduction .

Mode of Action

It is known that quinoline-4-carboxylic acid derivatives inhibit the activity of alkaline phosphatases . This inhibition likely occurs through the compound’s interaction with the enzyme’s active site, preventing the hydrolysis of phosphate esters .

Biochemical Pathways

The inhibition of alkaline phosphatases by 3-Chloroisoquinoline-4-carboxylic acid can affect various biochemical pathways. Alkaline phosphatases are involved in many biological processes, including bone mineralization, lipid metabolism, and signal transduction . Therefore, the inhibition of these enzymes can potentially disrupt these processes.

Result of Action

The inhibition of alkaline phosphatases by 3-Chloroisoquinoline-4-carboxylic acid can lead to various molecular and cellular effects. For instance, it can potentially disrupt bone mineralization, lipid metabolism, and signal transduction processes . The exact effects would depend on the specific type of alkaline phosphatase being inhibited and the physiological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloroisoquinoline-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with alkaline phosphatases

Safety and Hazards

The safety information for 3-Chloroisoquinoline-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

The synthesis of quinoline-4-carboxylic acid derivatives, including 3-Chloroisoquinoline-4-carboxylic acid, continues to be a subject of research due to their wide biological range as a pharmacophore in medicinal chemistry . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

特性

IUPAC Name |

3-chloroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWHFYBDMXNETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561718 | |

| Record name | 3-Chloroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123695-38-5 | |

| Record name | 3-Chloroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroisoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the main focus of the research paper "Synthesis and Reactions of Isoquinoline Derivatives. Part 5. Synthesis and Reactions of 3-Chloroisoquinoline-4-carboxylic Acids."?

A1: While the abstract doesn't provide specific reaction details, the title suggests that the paper focuses on the synthesis of 3-chloroisoquinoline-4-carboxylic acids and investigations into their subsequent chemical reactions. [] This likely involves exploring different reaction conditions, reagents, and potential products derived from this specific class of isoquinoline derivatives. The research aims to expand the knowledge of isoquinoline chemistry, potentially leading to new synthetic pathways and applications for these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)

![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)

![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)

![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)